molecular formula C14H19ClN2O5 B8695782 Tert-butyl 3-(2-chloro-5-nitrophenoxy)propylcarbamate

Tert-butyl 3-(2-chloro-5-nitrophenoxy)propylcarbamate

Cat. No.: B8695782
M. Wt: 330.76 g/mol
InChI Key: PUOXBURURCJDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(2-chloro-5-nitrophenoxy)propylcarbamate is a useful research compound. Its molecular formula is C14H19ClN2O5 and its molecular weight is 330.76 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H19ClN2O5

Molecular Weight

330.76 g/mol

IUPAC Name

tert-butyl N-[3-(2-chloro-5-nitrophenoxy)propyl]carbamate

InChI

InChI=1S/C14H19ClN2O5/c1-14(2,3)22-13(18)16-7-4-8-21-12-9-10(17(19)20)5-6-11(12)15/h5-6,9H,4,7-8H2,1-3H3,(H,16,18)

InChI Key

PUOXBURURCJDED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-5-nitrophenol (2 g, 11.62 mmol), cesium carbonate (5.66 g, 17.44 mmol) in DMF (20 mL) was added tert-butyl 3-bromopropylcarbamate (4.13 g, 17.44 mmol) followed by tetrabutylammonium iodide (0.214 g, 0.581 mmol) at room temperature. The reaction mixture was stirred at room temperature for 18 h while monitoring by TLC and LC-MS. The solvent was removed under reduced pressure and the residue was taken up in ethyl acetate (200 mL) and washed with brine (2×200 mL). The organic layer was dried over anhydrous sodium sulphate and concentrated under reduced pressure to give tert-butyl 3-(2-chloro-5-nitrophenoxy)propylcarbamate (2.2 g, 57.4%) as a light-brown solid. LC-MS (M−100)+=230.7 1H NMR (400 MHz, CDCl3) δ ppm 7.82-7.76 (2H, m), 7.52 (1H, d, J=8.4 Hz), 4.99 (1H, s), 4.20 (2H, t, J=5.6 Hz), 3.41-3.37 (2H, q, J=6.0 Hz), 2.12-2.01 (2H, m), 1.43 (9H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.214 g
Type
catalyst
Reaction Step Two

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